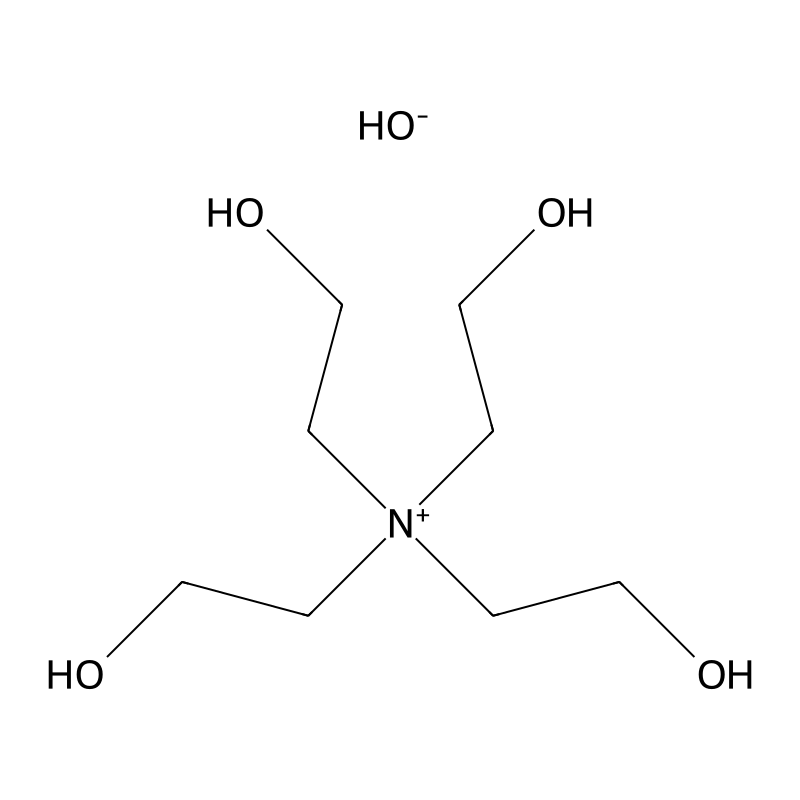Tetraethanol ammonium hydroxide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Tetraethanol ammonium hydroxide is an organic compound with the molecular formula . It is a quaternary ammonium hydroxide, characterized by a tetraethylammonium cation and a hydroxide anion. This compound is typically encountered in aqueous solutions, which are colorless and exhibit strong alkaline properties. Tetraethanol ammonium hydroxide is primarily used as a reagent in organic synthesis and has applications in material science, particularly in the preparation of zeolites and surface coatings for nanoparticles .
where represents the ethyl groups and is the anion from the acid. This behavior is consistent with other quaternary ammonium hydroxides, which readily form salts upon interaction with acids .
Tetraethanol ammonium hydroxide can be synthesized through several methods, primarily involving the reaction of ethanolamine derivatives with ethylene oxide. The process typically involves:
- Formation of Ethanolamines: Ethylene oxide reacts with ammonia to produce mono-, di-, tri-, and potentially tetraethanolamines.
- Conversion to Hydroxide: The final step involves treating these ethanolamines with a strong base, leading to the formation of tetraethanol ammonium hydroxide.
Additionally, it can be generated as a byproduct during the synthesis of other ethanolamines, indicating its potential instability or reactivity .
Tetraethanol ammonium hydroxide shares similarities with other quaternary ammonium hydroxides such as:
- Tetramethylammonium Hydroxide: Known for its strong basicity and use in semiconductor manufacturing.
- Tetraethylammonium Hydroxide: Commonly used in organic synthesis and zeolite preparation.
Comparison TableCompound Molecular Formula Key
UNII
XB32TXD87V
GHS Hazard Statements
Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Corrosive
Other CAS
631-41-4
Wikipedia
Tetraethanol ammonium hydroxide
General Manufacturing Information
Ethanaminium, 2-hydroxy-N,N,N-tris(2-hydroxyethyl)-, hydroxide (1:1): ACTIVE
Dates
Modify: 2024-04-14
Explore Compound Types
Get ideal chemicals from 750K+ compounds
| Compound | Molecular Formula | Key
UNII
XB32TXD87V
GHS Hazard Statements
Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]; Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown. Pictograms
Corrosive Other CAS
631-41-4
Wikipedia
Tetraethanol ammonium hydroxide
General Manufacturing Information
Ethanaminium, 2-hydroxy-N,N,N-tris(2-hydroxyethyl)-, hydroxide (1:1): ACTIVE
Dates
Modify: 2024-04-14
Explore Compound TypesGet ideal chemicals from 750K+ compounds
|
|---|








